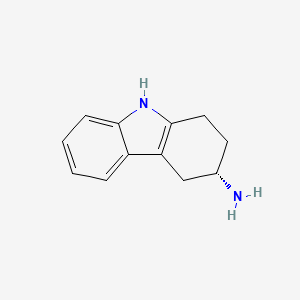

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Descripción general

Descripción

(S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a chiral amine derivative of carbazole, a tricyclic aromatic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amine group and the chiral center at the 3-position of the tetrahydrocarbazole ring system makes it a valuable intermediate for the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one using chiral catalysts or reagents to achieve the desired stereochemistry. Another approach involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one with an appropriate amine source under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the production of the desired enantiomer with minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various tetrahydrocarbazole derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imine or ketone derivatives.

Reduction: Various tetrahydrocarbazole derivatives.

Substitution: Functionalized carbazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to interact selectively with biological targets, making it useful in drug development.

Key Pharmacological Applications:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against viruses such as human cytomegalovirus and hepatitis C virus .

- Enzyme Inhibition : It has been studied for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is relevant in treating neurological disorders .

- Anti-prion Activity : Certain derivatives have shown effectiveness against transmissible spongiform encephalopathies .

The compound interacts with various biological targets through mechanisms involving hydrogen bonding and electrostatic interactions due to its amine group. This interaction can modulate enzyme activity or receptor function.

Biological Targets:

- Enzymes involved in metabolic pathways.

- Receptors associated with immune responses.

Case Study 1: Anticancer Properties

A study investigated the compound N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) for its ability to inhibit bladder cancer progression by suppressing YAP1/TAZ signaling pathways. The results indicated that DMPCA effectively reduced cell viability in vitro and showed promising results in mouse xenograft models .

| Compound | Target | Mechanism | Outcome |

|---|---|---|---|

| DMPCA | YAP1/TAZ | Phosphorylation induction | Reduced bladder cancer cell viability |

Case Study 2: CRTH2 Receptor Antagonism

Research has highlighted the use of this compound derivatives as antagonists for the CRTH2 receptor. These compounds are being explored for their potential in treating allergic conditions such as asthma and rhinitis .

| Compound | Target | Application | Disease |

|---|---|---|---|

| Tetrahydrocarbazole Derivatives | CRTH2 Receptor | Antagonism | Allergic asthma |

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in the production of advanced materials and as a precursor for synthesizing dyes and pigments.

Mecanismo De Acción

The mechanism of action of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chiral center at the 3-position also plays a crucial role in determining the compound’s binding affinity and selectivity towards its molecular targets.

Comparación Con Compuestos Similares

(S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine can be compared with other similar compounds, such as:

Carbazole: The parent compound, which lacks the amine group and chiral center.

1,2,3,4-Tetrahydrocarbazole: A similar compound without the amine group.

3-Aminocarbazole: A compound with an amine group but lacking the tetrahydro structure.

Uniqueness:

- The presence of both the amine group and the chiral center at the 3-position makes this compound unique compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine derivative of carbazole, notable for its unique tetrahydrocarbazole structure which includes a chiral center at the 3-position and an amine functional group. The molecular formula is , with a molecular weight of approximately 186.25 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:

- Hydrogen Bonding : The amine group facilitates hydrogen bonding with target molecules.

- Electrostatic Interactions : These interactions can modulate enzyme activity or receptor function.

- Chirality Influence : The chiral center at the 3-position significantly affects binding affinity and selectivity towards molecular targets.

Pharmacological Applications

Research indicates that this compound may serve as a potential ligand for various biological targets. Its applications include:

- Antiviral Activity : Compounds related to carbazole derivatives have shown promise in inhibiting viral replication, particularly against human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .

- Enzyme Inhibition : It has been investigated for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several neurological disorders .

- Anti-prion Activity : Derivatives of this compound have demonstrated anti-prion properties in studies involving transmissible spongiform encephalopathies (TSE) .

Summary of Biological Activities

Case Studies and Research Findings

- Antiviral Research :

- GSK-3 Inhibition :

- Anti-prion Activity :

Propiedades

IUPAC Name |

(3S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680948 | |

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-34-1 | |

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116650-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.